molecular formula C16H23N3O2 B7455970 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

Katalognummer B7455970
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: GZWYIBLYNYYSFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.

Wirkmechanismus

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. By blocking the activity of BTK, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide prevents the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, suppression of BCR signaling, induction of apoptosis (programmed cell death), and inhibition of cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosing and treatment regimens for this compound.

Zukünftige Richtungen

In the future, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide may be further developed as a potential treatment for other types of cancer, such as non-small cell lung cancer (NSCLC) and multiple myeloma (MM). Additionally, combination therapies with other targeted agents may be explored to enhance the efficacy of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in treating cancer. Finally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide.

Synthesemethoden

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-methylbenzaldehyde with 4-acetylpiperazine to form an intermediate. This intermediate is then reacted with 2-bromo-N-(3-methylphenyl)propanamide to produce the final product.

Wissenschaftliche Forschungsanwendungen

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of various types of cancer cells. In particular, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has shown efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Eigenschaften

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-5-4-6-15(11-12)17-16(21)13(2)18-7-9-19(10-8-18)14(3)20/h4-6,11,13H,7-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYIBLYNYYSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.